molecular formula C13H12N4O3S B11436034 2-(3,4-dimethoxyphenyl)-7-sulfanylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

2-(3,4-dimethoxyphenyl)-7-sulfanylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B11436034
M. Wt: 304.33 g/mol
InChI Key: HGQQTWCIUBRCRH-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE typically involves the condensation of 3,4-dimethoxyphenylhydrazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the pyrazolo[1,5-d][1,2,4]triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C13H12N4O3S/c1-19-10-4-3-7(5-11(10)20-2)8-6-9-12(18)14-15-13(21)17(9)16-8/h3-6H,1-2H3,(H,14,18)(H,15,21)

InChI Key

HGQQTWCIUBRCRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S)OC

Origin of Product

United States

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